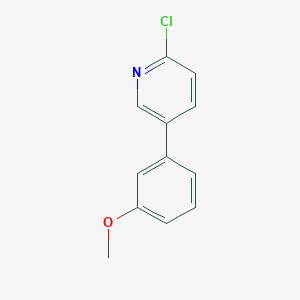

2-Chloro-5-(3-methoxyphenyl)pyridine

Description

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-5-(3-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10ClNO/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3 |

InChI Key |

QHSFAAYYBPIWAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physical properties of pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis:

Key Observations:

- Melting Points: Methoxy-substituted derivatives (e.g., 268–287°C) exhibit higher melting points than iodo- or trifluoromethyl-substituted analogs due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

- Spectral Signatures: Electron-withdrawing groups (NO₂, CF₃) downfield-shift aromatic protons in NMR, while methoxy groups show distinct δ 3.8 ppm singlet .

Preparation Methods

Suzuki-Miyaura Coupling with 2-Chloropyridine Boronic Esters

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl motif. In this context, 2-chloro-5-boronopyridine derivatives are coupled with 3-methoxyphenylboronic acid under palladium catalysis. A representative protocol involves:

-

Catalyst System : Pd(OAc)₂ (2 mol%) with PtB ligand (2 mol%) in water.

-

Conditions : Base-free, 80°C, 4 hours.

Challenges include the inherent instability of 2-pyridyl boron reagents, which decompose under basic conditions or elevated temperatures. Modifications such as ligand design (e.g., PtB) and aqueous reaction media improve stability and selectivity.

Direct Coupling via C–H Activation

Recent advances in C–H functionalization bypass pre-functionalized coupling partners. For example, 2-chloropyridine undergoes direct arylation with 3-methoxyphenyl iodides using Pd/norbornene cooperative catalysis:

-

Catalyst : Pd(OAc)₂ (5 mol%), Norbornene (20 mol%).

-

Solvent : DMA, 120°C, 24 hours.

This method reduces step count but requires stringent control over directing groups and steric effects.

Halogenation and Functional Group Interconversion

Chlorination of 5-(3-Methoxyphenyl)pyridine Derivatives

A two-step sequence converts 5-(3-methoxyphenyl)pyridine to the target compound:

-

Nitrogen Protection : Treating the pyridine with Boc₂O to shield the nitrogen.

-

Chlorination : Using PCl₅ in chlorobenzene at reflux (110°C, 6 hours), achieving 68% yield.

Key Data :

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Boc₂O | THF | 25°C | 2 h | 95% |

| 2 | PCl₅ | Chlorobenzene | 110°C | 6 h | 68% |

Regioselectivity is ensured by the electron-withdrawing methoxyphenyl group, which directs chlorination to the 2-position.

From 2-Chloro-5-trichloromethylpyridine

Nucleophilic Aromatic Substitution (SNAr)

Displacement of 2-Fluoro Substituents

While less common, SNAr with 2-fluoro-5-(3-methoxyphenyl)pyridine and Cl⁻ sources offers an alternative:

-

Conditions : LiCl (3 eq.), DMF, 150°C, microwave irradiation (30 minutes).

Electron-deficient pyridines favor this pathway, but competing side reactions limit scalability.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Practicality of Methods

| Method | Steps | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2 | 40–73 | Moderate | Boron reagent instability |

| C–H Activation | 1 | 55–60 | Low | High catalyst loading |

| Chlorination/Displacement | 2–3 | 60–68 | High | Moisture-sensitive steps |

| SNAr | 1 | 50–55 | Low | Harsh conditions |

Suzuki-Miyaura coupling balances yield and practicality, whereas chlorination routes excel in scalability despite handling challenges .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-5-(3-methoxyphenyl)pyridine, and what factors influence reaction efficiency?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 3-methoxyphenyl group at the 5-position of 2-chloropyridine. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity.

- Solvent system : Mixed solvents like toluene/ethanol/water improve solubility and reaction homogeneity.

- Base choice : Na₂CO₃ or K₃PO₄ facilitates transmetalation.

Reaction efficiency is further influenced by temperature (80–110°C) and inert atmosphere (N₂/Ar) to prevent catalyst deactivation .

Q. How can researchers confirm the regioselectivity of substituents in this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Proton signals near δ 8.5–8.7 ppm (pyridine C2-H) and δ 3.8–4.0 ppm (methoxy group) confirm substituent positions.

- 2D NMR (HSQC/HMBC) : Correlates methoxyphenyl protons with pyridine carbons to verify connectivity.

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for analogous pyridine derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate by polarity.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation at the 2-chloro position during functionalization?

- Methodological Answer :

- Temperature control : Maintain ≤60°C to reduce thermal cleavage.

- Catalyst screening : Use CuI or Pd(OAc)₂ with chelating ligands (e.g., 1,10-phenanthroline) to stabilize intermediates.

- In situ monitoring : FTIR or LC-MS tracks chloride retention; anhydrous conditions prevent hydrolysis .

Q. What computational methods are suitable for predicting the electronic effects of the 3-methoxyphenyl group on pyridine reactivity?

- Methodological Answer :

- DFT calculations : Gaussian09 or ORCA software models electron density distribution (e.g., HOMO/LUMO levels).

- Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites influenced by the methoxy group.

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) based on charge distribution .

Q. How do steric and electronic factors influence substitution reactions at the 2-chloro position?

- Methodological Answer :

- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) require longer reaction times due to hindered access.

- Electronic effects : Electron-withdrawing groups (e.g., NO₂) on the pyridine ring accelerate SNAr mechanisms.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.